molecular formula C11H17F2NO2 B1478816 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid CAS No. 2097943-47-8

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid

Cat. No.: B1478816
CAS No.: 2097943-47-8
M. Wt: 233.25 g/mol
InChI Key: YUQOYRRSAICPAG-UHFFFAOYSA-N
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Description

2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid (CAS 2097943-47-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H17F2NO2 and a molecular weight of 233.25 g/mol, this compound features a rigid, fused bicyclic pyrrolidine system and a flexible butanoic acid linker . The presence of two fluorine atoms on the cyclopenta[c]pyrrolidine core can be utilized to modulate the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold for creating novel bioactive molecules . The calculated pKa of 2.55±0.10 for the carboxylic acid group indicates it is largely ionized at physiological pH, which can influence its solubility and interactions with biological targets . Researchers employ this compound primarily as a sophisticated intermediate in the synthesis of potential pharmaceutical agents. Its structural motifs are relevant in the development of novel therapeutics, including investigations into new antifungal agents that operate via innovative mechanisms of action, such as the inhibition of fungal glycosylphosphatidylinositol (GPI)-anchored protein maturation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in purities of 95% and higher, available from multiple global suppliers with various packaging options to suit your research scale .

Properties

IUPAC Name

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-2-9(10(15)16)14-5-7-3-4-11(12,13)8(7)6-14/h7-9H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQOYRRSAICPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2CCC(C2C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid is a synthetic organic compound notable for its unique structural characteristics, including a difluorinated cyclopentane ring fused to a pyrrole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13F2N O2
  • Molecular Weight : 205.202 g/mol
  • CAS Number : 2098066-79-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorinated cyclopentane ring enhances its binding affinity to active sites on target proteins, potentially modulating biochemical pathways involved in inflammation and neurological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress
Enzyme InteractionPotential modulation of enzyme activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Inflammatory Response :
    • A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
    • Findings : The compound's ability to modulate inflammatory markers suggests therapeutic applications in diseases like rheumatoid arthritis.
  • Neuroprotection Study :
    • Another research effort focused on the neuroprotective effects of this compound against glutamate-induced neurotoxicity in neuronal cell cultures.
    • Findings : The results indicated a dose-dependent reduction in cell death, highlighting its potential for treating neurodegenerative diseases.

Table 2: Case Study Overview

Study FocusMethodologyKey Findings
Inflammatory ResponseIn vitro cytokine assaysReduced TNF-alpha and IL-6 levels
NeuroprotectionNeuronal cell culture modelsDose-dependent reduction in glutamate-induced toxicity

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Differences: Replaces the butanoic acid group with a tert-butyl ester. Contains a ketone (5-oxo) instead of 4,4-difluoro substituents.
  • Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
  • Applications : Likely used as a synthetic intermediate due to its ester group, which enhances stability during reactions.

3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine (CAS: 2097993-58-1)

  • Key Differences: Substitutes butanoic acid with a propan-1-amine group. Retains the 4,4-difluoro bicyclic core.
  • Applications : Amine functionality makes it suitable for salt formation or as a building block in drug discovery.

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS: 76-93-7)

  • Molecular Formula : C₁₄H₁₂O₃
  • Key Differences :
    • Simpler structure with a diphenyl-hydroxyacetic acid backbone.
    • Lacks the bicyclic system and fluorine substituents.
  • Applications : Used in organic synthesis and as a precursor for anticholinergic drugs .

Physicochemical and Hazard Profile Comparison

Compound Name (CAS) Molecular Formula Functional Groups Key Hazards Stability/Reactivity
2-(4,4-Difluorohexahydro...butanoic acid (2097943-47-8) Not Provided Carboxylic acid, difluoro bicyclic H226 (flammable liquid/vapor) Sensitive to heat, moisture
cis-tert-Butyl 5-oxohexahydro...carboxylate (146231-54-1) C₁₂H₁₉NO₃ Ester, ketone Acute toxicity, skin/eye irritation Stable under recommended storage
3-(4,4-Difluorohexahydro...propan-1-amine (2097993-58-1) Not Provided Amine, difluoro bicyclic Flammability, amine reactivity Requires dry, ventilated storage
Benzilic Acid (76-93-7) C₁₄H₁₂O₃ Carboxylic acid, diphenyl Not specified in evidence Stable under ambient conditions

Reactivity and Application Insights

  • Main Compound : The carboxylic acid group enables salt formation or conjugation, while the difluoro substituents enhance metabolic stability, making it valuable in medicinal chemistry .
  • tert-Butyl Ester Analog : The ester group improves lipophilicity, favoring use in prodrugs or intermediates requiring protection of acidic functionalities .
  • Amine Analog : Basic amine group facilitates interactions with biological targets (e.g., receptors, enzymes) but necessitates careful handling due to flammability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
Reactant of Route 2
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid

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